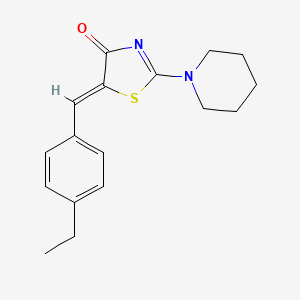
5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives often involves multistep chemical reactions, including condensation processes that lead to the formation of the desired thiazole core. For example, the synthesis of novel thiazolo derivatives has been demonstrated through reactions involving key intermediates like piperidine and various aldehydes or ketones. These processes typically require specific reagents, catalysts, and controlled reaction conditions to achieve high yield and purity (Suresh, Lavanya, & Rao, 2016; Shafi, Rajesh, & Senthilkumar, 2021).
Molecular Structure Analysis
Thiazole derivatives like "5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one" are characterized by their unique molecular structure, which includes a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. The presence of the piperidine moiety, a saturated six-membered ring containing nitrogen, further contributes to the molecule's complexity and is crucial for its biological activity. Advanced techniques such as NMR, IR, and mass spectrometry are typically employed to elucidate the molecular structure and confirm the synthesis of such compounds (Rehman et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives is significantly influenced by the electron-withdrawing or electron-donating nature of substituents attached to the thiazole ring. Electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization of the thiazole core. The ethylbenzylidene group in "5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one" can partake in various chemical reactions, contributing to the compound's versatility in synthetic chemistry (Kariyappa et al., 2016).
Physical Properties Analysis
The physical properties of thiazole derivatives, including melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. The incorporation of different functional groups like the ethylbenzylidene and piperidinyl moieties can significantly affect these properties. For instance, the crystal structure analysis can provide insights into the molecule's conformation, intermolecular interactions, and potential for forming polymorphs, which is critical for understanding its stability and reactivity (Haroon et al., 2019).
Chemical Properties Analysis
The chemical properties of "5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one" are influenced by its functional groups. The thiazole ring imparts heterocyclic characteristics, including aromaticity, which affects its electron distribution and reactivity. The piperidine and ethylbenzylidene groups introduce basicity and potential for further chemical modifications, respectively. These properties are crucial for the compound's interactions with biological targets and its overall bioactivity (Jeankumar et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Compounds closely related to 5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one have been synthesized and tested for their efficiency as antioxidants. These thiazolidinone derivatives were evaluated using various methods, including the study of changes in total acid number and viscosity. Quantum chemical parameters such as the lowest unoccupied molecular orbital (LUMO), the highest occupied molecular orbital (HOMO) energy levels, and the energy gap were calculated, supporting the experimental results. This research suggests that such derivatives can serve as effective antioxidants in certain applications (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).
Antimicrobial and Anticancer Activities
Several studies have explored the antimicrobial and anticancer potentials of compounds structurally similar to the one . For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibition of bacterial growth and DNA gyrase activity without being cytotoxic (Jeankumar et al., 2013).
Synthesis and Optical Properties
The synthesis and biological properties of new piperidine substituted benzothiazole derivatives highlight the broad applicability of these compounds. Such research underlines not just the synthetic pathways but also investigates the optical properties, potentially leading to applications in materials science or as markers in biological systems. Additionally, these compounds have shown good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Inhibitors of Enzymatic Activity
Research into thiazole-aminopiperidine hybrid analogues demonstrates the methodological advancements in designing and synthesizing novel Mycobacterium tuberculosis GyrB inhibitors. This indicates the compound's utility in addressing infectious diseases, particularly tuberculosis, by targeting specific bacterial enzymes vital for DNA replication and maintenance, thereby inhibiting bacterial growth (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-13-6-8-14(9-7-13)12-15-16(20)18-17(21-15)19-10-4-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORVNPYPFYHUFR-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-ethylbenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[3-(phenylsulfonyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5544320.png)

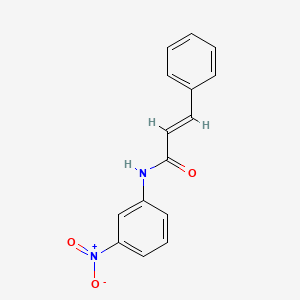

![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
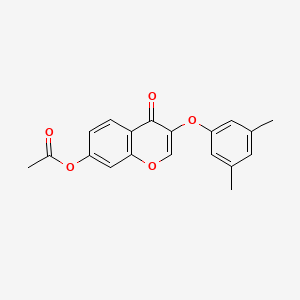
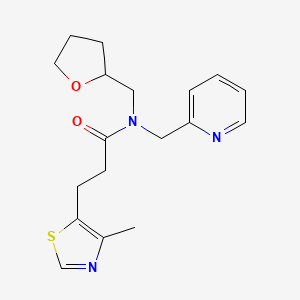
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)
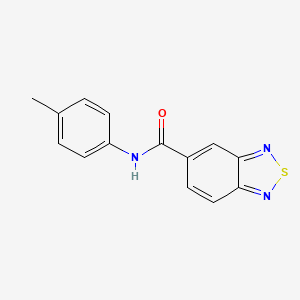
![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)
![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)